1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with different substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amine and carboxylic acid derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride and a base.
Substitution on Aromatic Rings: The aromatic rings are functionalized with chloro and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the methanesulfonyl group to a thiol.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The binding can modulate signaling pathways, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
- 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-HYDROXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings (e.g., chloro vs. bromo, methoxy vs. hydroxy) can significantly impact the compound’s reactivity and biological activity.
- Uniqueness: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O4S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-20-8-3-2-6-18(20)14-23-21(25)17-9-11-24(12-10-17)29(26,27)15-16-5-4-7-19(22)13-16/h2-8,13,17H,9-12,14-15H2,1H3,(H,23,25) |
InChI Key |
LPXYGQGSZOTBCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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